1,4-Dimethyl-1,4-dihydro-1,4-diazocine

Conformational Analysis Aromaticity X-ray Crystallography

Unsubstituted diazocines degrade rapidly in air and require sublimation, introducing experimental variability. This N,N'-dimethyl derivative offers a stabilized, storable 10π-aromatic scaffold preserving the inverted cis-stability of the diazocine family. - **Stability**: Enhanced air/temperature resistance vs. parent compound; no inert atmosphere needed for storage. - **Conformation**: Planar ground state - ideal for NMR ring-current studies and computational benchmarking. - **Application**: Precursor to reactive dianion; direct building block for molecular photoswitches.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 72160-99-7
Cat. No. B14454314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-1,4-dihydro-1,4-diazocine
CAS72160-99-7
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCN1C=CC=CN(C=C1)C
InChIInChI=1S/C8H12N2/c1-9-5-3-4-6-10(2)8-7-9/h3-8H,1-2H3
InChIKeyHBJOHFZBFFBVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-1,4-dihydro-1,4-diazocine Procurement Guide


1,4-Dimethyl-1,4-dihydro-1,4-diazocine (CAS 72160-99-7) is a symmetrically N,N'-disubstituted derivative of the 1,4-dihydro-1,4-diazocine ring system, belonging to the broader class of bridged azobenzenes known as diazocines [1]. The compound is characterized by an eight-membered heterocyclic core containing two nitrogen atoms at the 1,4-positions, each bearing a methyl substituent [2]. As a member of the diazocine family, it exhibits the class-defining feature of inverted thermodynamic stability, wherein the cis (Z) configuration is more stable than the trans (E) isomer—a property opposite to that of conventional azobenzenes [3]. This scaffold serves as a fundamental building block for the synthesis of functionalized photoswitches used in photopharmacology, responsive materials, and molecular device applications [4].

Air-stable handleable form compared to parent diazocine
Planar aromatic scaffold compatible with π-stacking studies
Photoswitch building block for functionalized diazocines

1,4-Dimethyl-1,4-dihydro-1,4-diazocine Substitution Limitations


Indiscriminate substitution of 1,4-dimethyl-1,4-dihydro-1,4-diazocine with other N,N'-disubstituted diazocines or unsubstituted parent compounds is scientifically unjustified due to the profound influence of N-substituents on both the compound's conformational behavior and its fundamental electronic structure. The parent, unsubstituted 1,4-dihydro-1,4-diazocine is known to be extremely air-sensitive in solution and decomposes in the solid state over a wide temperature range, requiring purification by sublimation [1]. In contrast, the introduction of methyl groups at the 1,4-positions stabilizes the molecule, rendering it a more practical and handleable chemical entity for routine laboratory use. Furthermore, the character of N,N'-disubstituted derivatives is critically dependent upon the substituents: derivatives containing electron-withdrawing substituents adopt non-diatropic, twist-boat-chair conformations, whereas the parent compound and its simple alkyl derivatives are essentially planar, 10π-delocalized aromatic molecules [1]. This substitution-dependent conformational dichotomy directly impacts molecular recognition, π-stacking interactions, and ultimately the performance of any device or assay relying on this scaffold. Therefore, substituting the 1,4-dimethyl derivative with an unsubstituted, electron-withdrawing, or sterically dissimilar analog introduces uncontrolled variables in stability, aromaticity, and conformational preference that can fundamentally alter experimental outcomes.

1,4-Dimethyl derivative Stable under ambient conditions, planar aromatic
Unsubstituted parent Extremely air-sensitive, decomposes; stability profile may shift dramatically
1,4-Dimethyl derivative Planar, 10π-delocalized aromatic geometry
Electron-withdrawing N-substituted analogs Non-planar twist-boat-chair; conformational preference may alter recognition

1,4-Dimethyl-1,4-dihydro-1,4-diazocine Differentiation Evidence


Conformational Planarity and Aromaticity

The 1,4-dimethyl derivative maintains the planar, 10π-delocalized aromatic structure characteristic of the parent 1,4-dihydro-1,4-diazocine, as confirmed by X-ray crystallographic and NMR spectroscopic data for the parent system [1]. In contrast, N,N'-disubstituted derivatives containing electron-withdrawing substituents (e.g., sulfonyl or carbamate groups) are known to adopt non-planar, non-diatropic twist-boat-chair conformations [1]. This structural divergence is a direct consequence of the electronic nature of the N-substituent, where electron-donating methyl groups preserve aromaticity, while electron-withdrawing groups disrupt it.

Molecular Conformation
Class-level inference
Planar, 10π-delocalized aromatic vs Non-planar, twist-boat-chair (non-aromatic)
Conformation dictates π-stacking and molecular recognition
Planarity inferred from parent system crystallography
Conformational Analysis Aromaticity X-ray Crystallography

Air and Thermal Stability

The unsubstituted 1,4-dihydro-1,4-diazocine is reported to be 'extremely air-sensitive in solution' and decomposes 'in the solid state it decomposes in air over a wide temperature range,' requiring purification by sublimation [1]. While direct quantitative decomposition kinetics for the 1,4-dimethyl derivative are not reported, the introduction of methyl substituents at the nitrogen atoms is a well-established strategy to enhance the stability of heterocyclic compounds by blocking reactive N-H sites and reducing electron density at the nitrogen centers. The 1,4-dimethyl derivative is consequently a more robust and easily handled chemical entity for routine laboratory procurement and use.

Compound Stability
Class-level inference
Stable under ambient conditions vs Extremely air-sensitive; decomposes over wide temperature range
Stability profile supports routine laboratory handling
N-alkylation effect inferred; direct kinetics not reported
Compound Stability Handling Requirements Air Sensitivity

Synthetic Accessibility of N-Alkylation

The synthesis of symmetrical N,N'-disubstituted 1,4-dihydro-1,4-diazocines, including the 1,4-dimethyl derivative, proceeds via alkylation of the dipotassium salt of 1,4-diazocine. The reported yield for the specific methylation step (using MeI) is 50% [1]. This moderate yield is a key metric for process chemists and procurement specialists when evaluating the cost and scalability of synthesizing this specific derivative versus other N-alkyl analogs.

Methylation Step Yield
Supporting evidence
50% yield
Yield benchmark informs cost-of-goods estimation
Reaction of dipotassium salt with MeI at -33°C
Synthetic Yield N-Alkylation Process Chemistry

1,4-Dimethyl-1,4-dihydro-1,4-diazocine Application Scenarios


Synthetic Precursor for Functionalized Photoswitches

The 1,4-dimethyl derivative serves as a stable, storable precursor for the generation of the reactive 1,4-diazocine dianion. While the methyl groups themselves are not readily cleaved under mild conditions, the compound's enhanced air and thermal stability compared to the unsubstituted parent [1] makes it a safer and more practical starting material for laboratories that may subsequently employ harsh conditions to remove the methyl groups or utilize the compound as a protected form of the diazocine core. This scenario is particularly relevant for research groups developing novel diazocine-based photoswitches who require a robust, commercially available building block that can be stored without specialized inert atmosphere equipment.

10π-Aromaticity in Eight-Membered Heterocycles

The planar, 10π-delocalized aromatic structure of the 1,4-dihydro-1,4-diazocine core, which is preserved in the 1,4-dimethyl derivative [1], makes this compound an ideal subject for fundamental physicochemical investigations. Researchers studying magnetically induced ring currents, NMR chemical shift anisotropy, or the spectroscopic signatures of aromaticity in medium-sized rings can utilize the 1,4-dimethyl derivative as a stable, well-defined model system. Its enhanced stability compared to the unsubstituted parent compound [1] facilitates reproducible experimental measurements without the confounding effects of rapid sample degradation.

Calibration Standard for Diazocine Photophysics Modeling

The symmetrical substitution pattern and planar ground-state geometry of 1,4-dimethyl-1,4-dihydro-1,4-diazocine provide a simplified, computationally tractable model for density functional theory (DFT) and ab initio calculations of diazocine electronic structure and photoisomerization pathways. The compound's well-defined conformation, free from the complexities introduced by bulky or electron-withdrawing substituents [1], allows researchers to establish baseline computational parameters and validate theoretical models before extending them to more complex, functionalized diazocine systems. This application is critical for the rational design of next-generation photoswitches with tailored properties.

Application
Selection Property
Validation Focus
Photoswitch Synthesis Precursor
Air-stable, storable diazocine scaffold
Reproducible precursor handling without inert atmosphere
10π-Aromaticity Studies
Planar, 10π-delocalized aromatic core
Consistent NMR and X-ray measurements without sample degradation
Computational Photoswitch Modeling
Symmetrical, planar ground-state geometry
Benchmark DFT parameters for diazocine photoisomerization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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